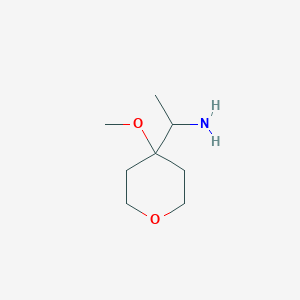![molecular formula C23H20BrNO3 B2988075 (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide CAS No. 477889-44-4](/img/structure/B2988075.png)
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The presence of the bromobenzyl and methoxyphenyl groups suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromobenzyl and methoxyphenyl groups could potentially influence its structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom in the bromobenzyl group could be replaced in a nucleophilic substitution reaction . The amide group could also undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could make it relatively heavy and potentially more reactive .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
One area of research focuses on the synthesis and characterization of novel compounds for use in photodynamic therapy (PDT), a treatment modality for cancer. The study by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds, characterized for their photophysical and photochemical properties, showed potential as Type II photosensitizers for PDT due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Chemistry and Toxicology
Research into the degradation products of oxybenzone in chlorinated seawater swimming pools by Manasfi et al. (2015) sheds light on environmental and toxicological concerns. Oxybenzone, similar in structure to the query compound with its bromine and methoxyphenyl components, undergoes transformation in the presence of chlorine and bromine, leading to the formation of potentially more toxic brominated byproducts. This study highlights the environmental impact and risks associated with common UV filters found in sunscreens and their interactions with pool disinfectants (Manasfi et al., 2015).
Antioxidant and Anticancer Properties
Compounds related to bromophenols have been explored for their antioxidant and anticancer properties. The study of bromophenol derivatives from marine algae by Xu et al. (2004) and Zhao et al. (2004) identified compounds with selective cytotoxicity against human cancer cell lines, pointing to the potential therapeutic uses of these substances. Their research contributes to understanding the biomedical applications of marine-derived compounds in cancer treatment (Xu et al., 2004); (Zhao et al., 2004).
Synthesis and Characterization of Organic Compounds
Research on the synthesis and characterization of organic compounds with bromo and methoxy groups also contributes to the broader field of organic chemistry, offering insights into the creation of novel materials with specific properties. For example, the work by Mahesha et al. (2021) on the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors demonstrates the versatility of organic synthesis in creating compounds with potential pharmaceutical applications (Mahesha et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO3/c1-27-22-4-2-3-20(15-22)25-23(26)14-9-17-7-12-21(13-8-17)28-16-18-5-10-19(24)11-6-18/h2-15H,16H2,1H3,(H,25,26)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCQXHOXJPAASF-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2987992.png)
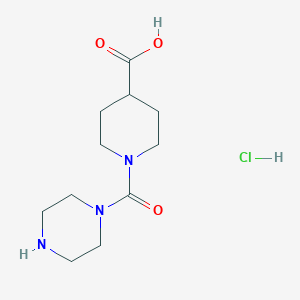
![(3Z)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2987998.png)
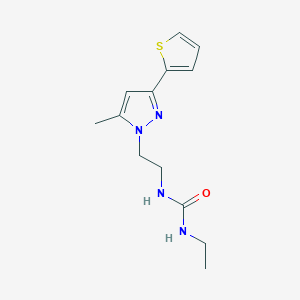
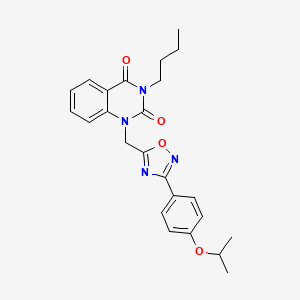
![ETHYL 2-{2-[(4-CYCLOHEXYL-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2988004.png)
![2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2988006.png)
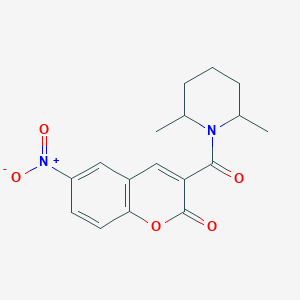
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2988008.png)
![2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2988009.png)
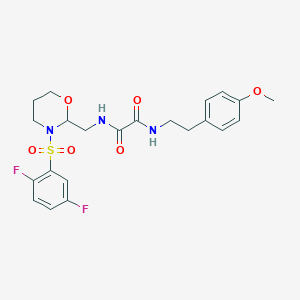
![1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine](/img/structure/B2988012.png)
